(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone
Overview
Description
(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is a complex organic compound with potential applications in various scientific fields. This compound features a trifluoromethyl group, a diazepine ring, and a methylphenyl group, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone typically involves multi-step organic reactions. One common method includes the formation of the diazepine ring through cyclization reactions, followed by the introduction of the trifluoromethyl group via trifluoromethylation reactions. The methylphenyl group is often introduced through Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclization and advanced purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. It may serve as a lead compound in drug discovery and development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. Its ability to interact with specific molecular targets makes it a candidate for developing new medications.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the diazepine ring contributes to its overall stability and reactivity. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(4-methylphenyl)[5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepin-1-yl]methanone: shares similarities with other trifluoromethylated diazepine derivatives.
This compound: is compared with compounds like sorafenib, which also contains a trifluoromethyl group and exhibits significant biological activity.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry. Its trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound for further study and development.
Properties
IUPAC Name |
(4-methylphenyl)-[5-(trifluoromethyl)-2,3-dihydro-1,4-diazepin-1-yl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F3N2O/c1-10-2-4-11(5-3-10)13(20)19-8-6-12(14(15,16)17)18-7-9-19/h2-6,8H,7,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTMXWIXITUVOLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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